L-Alanine, L-lysylglycyl-
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Overview
Description
L-Alanine, L-lysylglycyl- is a dipeptide composed of three amino acids: L-alanine, L-lysine, and glycine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and energy metabolism. L-Lysine is an essential amino acid important for growth and tissue repair, while glycine is the simplest amino acid and is involved in the synthesis of proteins and other important biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, L-lysylglycyl- typically involves the stepwise coupling of the three amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods: Industrial production of L-Alanine, L-lysylglycyl- can be achieved through enzymatic synthesis. Enzymes such as aminoacyl-tRNA synthetases can be used to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: L-Alanine, L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
L-Alanine, L-lysylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-Alanine, L-lysylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and metabolism. The peptide bonds in the compound can be hydrolyzed by proteases, releasing the individual amino acids, which can then participate in various metabolic pathways. Additionally, the compound can modulate cellular signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
L-Alanine, L-lysylglycyl- can be compared with other dipeptides and tripeptides such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine.
L-Lysyl-L-alanine: A dipeptide composed of L-lysine and L-alanine.
Uniqueness:
L-Alanine, L-lysylglycyl-: is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-lysine provides additional functional groups for chemical modifications, while glycine contributes to the flexibility of the peptide chain.
Properties
CAS No. |
45235-63-0 |
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Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(11(18)19)15-9(16)6-14-10(17)8(13)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
ITWQLSZTLBKWJM-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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